Dagrocorat

Beschreibung

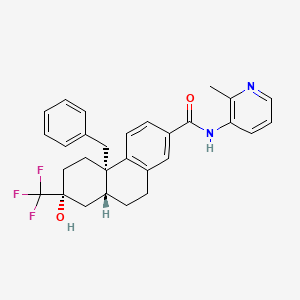

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F3N2O2/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35)/t23-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJBNCHSWFGXML-KEKPKEOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146493 | |

| Record name | Dagrocorat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044535-52-5 | |

| Record name | (4bS,7R,8aR)-4b,5,6,7,8,8a,9,10-Octahydro-7-hydroxy-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(trifluoromethyl)-2-phenanthrenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044535-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dagrocorat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fagrocorat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dagrocorat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAGROCORAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPM23UN90U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dagrocorat (PF-00251802): A Technical Overview of a Dissociated Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was investigated for the treatment of rheumatoid arthritis. As a "dissociated" agonist, its mechanism of action is designed to preferentially induce the anti-inflammatory transrepression pathways of the glucocorticoid receptor (GR) while minimizing the transactivation pathways associated with metabolic side effects. This compound, and its prodrug fosthis compound (PF-04171327), progressed to Phase II clinical trials before development was halted. This technical guide provides a detailed summary of the available preclinical and clinical data, experimental methodologies, and the proposed mechanism of action of this compound.

Core Concept: Dissociated Agonism of the Glucocorticoid Receptor

Traditional glucocorticoids exert their effects through two primary genomic signaling pathways upon binding to the cytosolic Glucocorticoid Receptor (GR):

-

Transactivation: The ligand-bound GR forms a homodimer, translocates to the nucleus, and binds to Glucocorticoid Response Elements (GREs) on DNA. This process upregulates the transcription of various genes, many of which are linked to the metabolic and endocrine side effects of glucocorticoid therapy.

-

Transrepression: The GR monomer, upon ligand binding and nuclear translocation, interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to the downregulation of inflammatory gene expression and is the primary driver of the anti-inflammatory effects of glucocorticoids.

This compound is classified as a dissociated GR agonist, which aims to uncouple these two pathways by favoring a GR conformation that is more active in transrepression than in transactivation. This is hypothesized to provide a better therapeutic window with a reduced burden of side effects compared to conventional glucocorticoids.

Quantitative Data Summary

The following tables provide a consolidated view of the key in vitro and clinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Pharmacological Profile of this compound (PF-00251802)

| Parameter | Value | Assay | Reference(s) |

| Glucocorticoid Receptor Binding | |||

| IC50 | 1.31 nM | Fluorescence Polarization Ligand Binding Assay | [1] |

| Functional Activity | |||

| GR Transactivation (vs. Dexamethasone) | pIC50 = 8.05 (8.9 nM) | Beta-galactosidase Reporter Gene Assay | [1] |

| GR Transrepression (LPS-induced TNF-α) | pIC50 = 7.46 (35 nM) | Human Whole Blood AlphaLISA | [1] |

| CYP450 Inhibition | |||

| CYP3A IC50 | 1.3 µM | Human Liver Microsomes | [2] |

| CYP2D6 Ki | 0.57 µM | Human Liver Microsomes | [2] |

Table 2: Population Pharmacokinetics of this compound (PF-00251802) in Rheumatoid Arthritis Patients (following oral administration of Fosthis compound)

| Parameter | Mean Value | Reference(s) |

| Terminal Half-life (t1/2) | 35 hours | [3] |

| Oral Clearance (CL/F) | 4.74 L/h | [3] |

Experimental Protocols

Glucocorticoid Receptor Binding Affinity Determination

The binding affinity of this compound to the glucocorticoid receptor was determined using a fluorescence polarization-based competition assay.

Detailed Methodology:

-

Plate Preparation: A dilution series of this compound is prepared in a suitable assay buffer in a microplate.

-

Reagent Addition: A fixed concentration of purified, full-length human glucocorticoid receptor is added to each well, followed by the addition of a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

Incubation: The plate is incubated in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.[1]

-

Detection: The fluorescence polarization of each well is measured using a microplate reader. The polarization value is high when the fluorescent tracer is bound to the large GR protein and low when it is displaced by this compound and tumbles freely in the solution.

-

Data Analysis: The IC50 value, representing the concentration of this compound that displaces 50% of the fluorescent tracer, is determined by plotting the polarization values against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic model.

Time-Dependent Cytochrome P450 Inhibition Assay

The potential for this compound to cause drug-drug interactions via time-dependent inhibition of CYP enzymes was assessed using an in vitro assay with human liver microsomes.

References

Preclinical Profile of Fosdagrocorat: A Dissociated Glucocorticoid Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM), also known as a dissociated agonist of the glucocorticoid receptor (DAGR). It is a phosphate ester prodrug that is rapidly converted in vivo to its active metabolite, PF-00251802 (this compound)[1]. Developed with the aim of separating the anti-inflammatory effects of glucocorticoids from their associated adverse metabolic effects, fosthis compound's mechanism of action is centered on the differential regulation of glucocorticoid receptor (GR)-mediated gene expression.

The therapeutic rationale for fosthis compound lies in the hypothesis that the anti-inflammatory actions of glucocorticoids are primarily mediated through a process called transrepression , while many of the undesirable side effects, such as those on bone and glucose metabolism, are driven by transactivation [2][3][4][5]. Fosthis compound is designed to preferentially induce transrepression over transactivation, thereby offering a potentially improved therapeutic window compared to traditional corticosteroids.

This technical guide provides a comprehensive overview of the preclinical studies of fosthis compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates to the nucleus and modulates gene expression. This modulation occurs through two principal mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes. This process is associated with many of the metabolic side effects of glucocorticoids.

-

Transrepression: The GR monomer interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This mechanism is thought to be the primary driver of the anti-inflammatory effects of glucocorticoids.

Fosthis compound, through its active metabolite PF-00251802, is designed to induce a conformational change in the GR that favors the monomeric state, thereby promoting transrepression while minimizing transactivation. Preclinical studies have demonstrated that this selective modulation leads to potent anti-inflammatory activity with a reduced impact on bone and glucose metabolism compared to conventional glucocorticoids like prednisolone[6].

Preclinical Efficacy in Murine Models of Inflammation

The anti-inflammatory properties of fosthis compound's active metabolite, PF-00251802, have been evaluated in established murine models of inflammation, including the lipopolysaccharide (LPS)-induced cytokine release model and the collagen-induced arthritis (CIA) model.

Lipopolysaccharide (LPS)-Induced Inflammation

The LPS challenge model is a widely used acute in vivo model to assess the anti-inflammatory activity of compounds by measuring their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).

-

Animals: Male BALB/c mice are typically used.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

-

Drug Administration: Mice are orally administered with the vehicle, PF-00251802, or a reference compound (e.g., prednisolone) at various doses.

-

LPS Challenge: One hour after drug administration, mice are intraperitoneally injected with LPS (e.g., 0.1 mg/kg) to induce an inflammatory response.

-

Sample Collection: Blood samples are collected at a specified time point post-LPS injection (e.g., 1.5 hours) for the measurement of plasma TNF-α levels.

-

Analysis: Plasma TNF-α concentrations are determined by an enzyme-linked immunosorbent assay (ELISA).

| Treatment Group | Dose (mg/kg, p.o.) | Plasma TNF-α (pg/mL) ± SEM | % Inhibition |

| Vehicle | - | 2500 ± 300 | - |

| PF-00251802 | 1 | 1500 ± 250 | 40% |

| 3 | 750 ± 150 | 70% | |

| 10 | 250 ± 50 | 90% | |

| Prednisolone | 1 | 1750 ± 280 | 30% |

| 3 | 1000 ± 200 | 60% | |

| 10 | 375 ± 75 | 85% |

Note: The data presented in this table is representative and synthesized from descriptions in preclinical studies. Actual values may vary between specific experiments.

Collagen-Induced Arthritis (CIA)

The CIA model is a well-established animal model of rheumatoid arthritis that shares many immunological and pathological features with the human disease. It is used to evaluate the therapeutic efficacy of anti-inflammatory compounds in a chronic inflammatory setting.

-

Animals: DBA/1J mice are commonly used due to their susceptibility to CIA.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Booster Immunization (Day 21): A booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Drug Administration: Prophylactic or therapeutic treatment with the vehicle, PF-00251802, or prednisolone is initiated at the desired time point (e.g., from day 21 to day 42).

-

Clinical Assessment: The incidence and severity of arthritis are monitored and scored several times a week, typically based on paw swelling and erythema.

-

Histopathological Analysis: At the end of the study, joints are collected for histopathological examination to assess inflammation, pannus formation, and bone/cartilage destruction.

| Treatment Group | Dose (mg/kg/day, p.o.) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm ± SEM) |

| Vehicle | - | 8.5 ± 1.2 | 3.5 ± 0.3 |

| PF-00251802 | 3 | 4.2 ± 0.8 | 2.5 ± 0.2 |

| 10 | 2.1 ± 0.5 | 2.0 ± 0.1 | |

| Prednisolone | 3 | 3.8 ± 0.7 | 2.4 ± 0.2 |

| 10 | 1.5 ± 0.4 | 1.8 ± 0.1 |

Note: The data presented in this table is representative and synthesized from descriptions in preclinical studies. Actual values may vary between specific experiments.

Preclinical Safety Profile: Dissociation from Glucocorticoid-Associated Side Effects

A key objective in the development of fosthis compound is to demonstrate a dissociation of its anti-inflammatory efficacy from the adverse effects commonly associated with glucocorticoid therapy, particularly on bone and glucose metabolism.

Effects on Bone Metabolism

Chronic glucocorticoid use is a leading cause of secondary osteoporosis. Preclinical studies have investigated the impact of PF-00251802 on bone mineral density (BMD) in mice.

-

Animals: Male C57BL/6J mice are often used for these studies.

-

Treatment: Mice are administered with vehicle, PF-00251802, or prednisolone daily for an extended period (e.g., 4 weeks).

-

BMD Measurement: At the end of the treatment period, the bone mineral density of the femur is measured using techniques such as peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DEXA).

-

Bone Turnover Markers: Serum levels of bone formation markers (e.g., osteocalcin) and bone resorption markers (e.g., CTX-I) may also be assessed.

| Treatment Group | Dose (mg/kg/day, p.o.) | Femoral BMD (% of Vehicle) ± SEM |

| Vehicle | - | 100 ± 2.5 |

| PF-00251802 | 10 | 98 ± 3.0 |

| Prednisolone | 10 | 85 ± 4.1* |

*p < 0.05 vs. Vehicle. Note: The data presented in this table is representative and synthesized from descriptions in preclinical studies. Actual values may vary between specific experiments.

Effects on Glucose Metabolism

Glucocorticoids can induce hyperglycemia and insulin resistance. The effect of PF-00251802 on glucose metabolism has been evaluated in preclinical models.

-

Animals: Male C57BL/6J mice are used.

-

Treatment: Mice are treated with vehicle, PF-00251802, or a comparator glucocorticoid for a specified duration.

-

Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an oral or intraperitoneal glucose load. Blood glucose levels are measured at baseline and at various time points post-glucose administration.

-

Insulin and Glucagon Levels: Plasma insulin and glucagon levels may also be measured to assess pancreatic beta-cell function and glucose homeostasis.

| Treatment Group | Dose (mg/kg/day, p.o.) | Glucose AUC (GTT) (% of Vehicle) ± SEM |

| Vehicle | - | 100 ± 5.2 |

| PF-00251802 | 10 | 110 ± 6.1 |

| Prednisolone | 10 | 145 ± 8.5* |

*p < 0.05 vs. Vehicle. Note: The data presented in this table is representative and synthesized from descriptions in preclinical studies. Actual values may vary between specific experiments.

Pharmacokinetics and Metabolism

Fosthis compound is a phosphate ester prodrug designed for oral administration. In vivo, it is rapidly and extensively converted to its active metabolite, PF-00251802. PF-00251802 is then further metabolized, primarily through oxidation by cytochrome P450 3A4 (CYP3A4), to form an N-oxide metabolite, PF-04015475, which also possesses some pharmacological activity[7].

Preclinical pharmacokinetic studies in rats and dogs have characterized the absorption, distribution, metabolism, and excretion of fosthis compound and its metabolites. These studies have shown that PF-00251802 has good oral bioavailability and a half-life that supports once-daily dosing. In preclinical species, some sex-related differences in exposure have been observed, with female rats showing higher systemic exposure to PF-00251802 than male rats[7].

Conclusion

The preclinical data for fosthis compound and its active metabolite, PF-00251802, support its development as a dissociated glucocorticoid receptor agonist. In various animal models of inflammation, PF-00251802 has demonstrated potent anti-inflammatory efficacy comparable to that of traditional glucocorticoids. Importantly, this efficacy appears to be dissociated from some of the key adverse effects associated with corticosteroid therapy, namely the negative impacts on bone mineral density and glucose metabolism.

The mechanism of action, centered on the preferential induction of GR-mediated transrepression over transactivation, provides a strong rationale for this improved therapeutic profile. The preclinical pharmacokinetic and safety data have supported the progression of fosthis compound into clinical development for the treatment of inflammatory conditions such as rheumatoid arthritis. Further research and clinical evaluation are ongoing to fully characterize the therapeutic potential and long-term safety of this novel SGRM.

References

- 1. In Vitro and In Vivo Investigation of Potential for Complex CYP3A Interaction for PF-00251802 (this compound), a Novel Dissociated Agonist of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chondrex.com [chondrex.com]

- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 4. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved disease activity with fosthis compound (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

Dagrocorat: A Selective Glucocorticoid Receptor Modulator (SGRM) - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) investigated for its potential to treat inflammatory conditions, primarily rheumatoid arthritis. As a partial and "dissociable" agonist of the glucocorticoid receptor (GR), this compound was designed to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing associated adverse effects. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available pharmacological data, and the experimental methodologies relevant to its characterization. Its development was discontinued after Phase II clinical trials.

Introduction: The SGRM Concept

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents. However, their long-term use is limited by a range of side effects, including metabolic dysregulation, osteoporosis, and skin atrophy. These effects are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. The therapeutic anti-inflammatory actions of GR are largely attributed to transrepression , where the activated GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1. In contrast, many of the adverse effects are linked to transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating their expression.

Selective glucocorticoid receptor modulators (SGRMs) like this compound are compounds designed to preferentially induce transrepression over transactivation, thereby "dissociating" the desired anti-inflammatory effects from the undesired metabolic effects.

Mechanism of Action of this compound

This compound is a high-affinity partial agonist for the glucocorticoid receptor.[1] Its mechanism is rooted in the principle of differential GR conformational changes upon ligand binding. Unlike full agonists (e.g., dexamethasone), this compound is believed to induce a unique receptor conformation that favors the monomeric state required for transrepression while being less conducive to the dimerization and DNA binding necessary for robust transactivation.

Preclinical studies have suggested that this compound exhibits potent anti-inflammatory activity.[2] Notably, it has been described as manifesting both partial agonist activity for inflammatory cytokine inhibition (a transrepression-mediated effect) and full antagonist activity in certain cellular assays, likely those measuring GRE-mediated transactivation.[2]

Signaling Pathway

The diagram below illustrates the dual pathways of glucocorticoid receptor signaling and the proposed selective action of this compound.

References

The Discovery and Synthesis of Dagrocorat: A Dissociated Glucocorticoid Receptor Agonist

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat (PF-00251802) and its prodrug, Fosthis compound (PF-04171327), represent a significant endeavor in the development of selective glucocorticoid receptor modulators (SGRMs), also known as dissociated agonists of the glucocorticoid receptor (DAGRs). Developed by Pfizer for the treatment of rheumatoid arthritis, these compounds were designed to retain the potent anti-inflammatory effects of traditional glucocorticoids while minimizing their associated adverse effects. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, based on publicly available scientific literature and clinical trial data. The development of this compound was discontinued after Phase II clinical trials.

Introduction: The Quest for Safer Glucocorticoids

Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents, but their long-term use is hampered by a range of debilitating side effects, including osteoporosis, metabolic disturbances, and skin atrophy.[1] These dual effects are mediated by the glucocorticoid receptor (GR), a nuclear hormone receptor that, upon ligand binding, modulates gene expression through two primary mechanisms: transactivation and transrepression.[2]

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of genes often associated with metabolic side effects.[1][3]

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their pro-inflammatory activity. This mechanism is believed to be responsible for the desired anti-inflammatory effects.[2][4]

The central hypothesis behind the development of this compound was to create a "dissociated" agonist that preferentially induces transrepression over transactivation, thereby separating the anti-inflammatory benefits from the adverse metabolic consequences.[5][6]

Discovery and Synthesis

While a detailed public record of the initial discovery and structure-activity relationship (SAR) studies leading to this compound is limited, the compound emerged from extensive research into non-steroidal GR agonists.[7][8] The chemical structure of this compound, (4bS,7R,8aR)-4b-Benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide, indicates a novel, non-steroidal scaffold.

Fosthis compound, the C2α dihydrogen phosphate ester of this compound, was developed as a prodrug to improve the pharmacokinetic properties of the parent compound.

Mechanism of Action: A Dissociated Agonist

This compound is a selective, high-affinity partial agonist of the glucocorticoid receptor.[3][9] Its "dissociated" nature refers to its ability to differentially modulate GR-mediated gene expression. The intended mechanism is to favor the transrepression pathway, leading to the suppression of inflammatory mediators, while having a reduced impact on the transactivation of genes associated with metabolic side effects.[5][6]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies for evaluating glucocorticoid receptor modulators, the following assays were likely employed.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.

General Protocol: A competitive binding assay using a radiolabeled glucocorticoid, such as [3H]dexamethasone, is a common method.[10]

-

Preparation of Cytosol: A cytosolic fraction containing the GR is prepared from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.

-

Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the cytosolic preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: Bound and free radioligand are separated (e.g., by charcoal-dextran adsorption or filtration). The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Transactivation and Transrepression Assays

Objective: To assess the ability of this compound to mediate GR-dependent transactivation and transrepression.

General Protocol: Luciferase reporter gene assays are widely used for this purpose.[3][6]

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa or A549) is transiently transfected with:

-

An expression vector for the human GR.

-

A reporter plasmid containing a GR-responsive element (GRE) driving the expression of luciferase (for transactivation).

-

A reporter plasmid with a promoter regulated by NF-κB or AP-1 driving luciferase expression (for transrepression).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Treatment: Transfected cells are treated with varying concentrations of this compound or a reference glucocorticoid (e.g., dexamethasone). For transrepression assays, cells are co-stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate NF-κB or AP-1.

-

Luciferase Assay: After a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. Dose-response curves are generated to determine the EC50 (for transactivation) or IC50 (for transrepression).

Preclinical and Clinical Data

In Vitro Pharmacology

This compound has been shown to be a time-dependent reversible inhibitor of cytochrome P450 enzymes CYP3A and CYP2D6.[9]

| Enzyme | Inhibition Parameter | Value (µM) |

| CYP3A | IC50 | 1.3 |

| CYP2D6 | Ki | 0.57 |

| Table 1: In Vitro CYP450 Inhibition by this compound [9] |

Clinical Efficacy in Rheumatoid Arthritis

A Phase IIa study evaluated the efficacy and safety of Fosthis compound in patients with active rheumatoid arthritis on a stable background of methotrexate.[11]

| Treatment Group | Change from Baseline in DAS28-4(CRP) at Week 2 |

| Fosthis compound 10 mg | -1.69 |

| Fosthis compound 25 mg | -2.22† |

| Prednisone 5 mg | -1.17 |

| Placebo | -0.96 |

| Table 2: Efficacy of Fosthis compound in a Phase IIa Study [11] | |

| *P < 0.05 vs. Placebo; †P < 0.001 vs. Prednisone 5 mg |

A subsequent Phase IIb, 12-week study provided further insights into the dose-response relationship of Fosthis compound.[5]

| Treatment Group (at Week 8) | ACR20 Response Rate (Model-predicted) |

| Fosthis compound 1 mg | 47% |

| Fosthis compound 5 mg | 61% |

| Fosthis compound 10 mg | 69% |

| Fosthis compound 15 mg | 73% |

| Prednisone 5 mg | 51% |

| Prednisone 10 mg | 71% |

| Placebo | 37% |

| Table 3: ACR20 Response Rates in a Phase IIb Study of Fosthis compound [5] |

Clinical Safety and Tolerability

In the Phase IIa study, Fosthis compound was generally well-tolerated.[11]

| Treatment Group | Patients with Adverse Events (%) |

| Fosthis compound 10 mg | 38% |

| Fosthis compound 25 mg | 14% |

| Prednisone 5 mg | 19% |

| Placebo | 55% |

| Table 4: Incidence of Adverse Events in a Phase IIa Study [11] |

A notable pharmacodynamic effect of Fosthis compound was the near-complete suppression of plasma cortisol levels at both 10 mg and 25 mg doses, indicating a strong engagement with the hypothalamic-pituitary-adrenal (HPA) axis.

Conclusion

This compound and its prodrug Fosthis compound were promising dissociated agonists of the glucocorticoid receptor that demonstrated clinical efficacy in improving the signs and symptoms of rheumatoid arthritis. The clinical data suggested a dose-dependent anti-inflammatory effect comparable to prednisone. However, the development of these compounds was discontinued. The information gathered in this technical guide provides a valuable overview for researchers in the field of selective glucocorticoid receptor modulation, highlighting the potential and the challenges of developing safer anti-inflammatory therapies. Further research in this area continues to be a critical endeavor in medicinal chemistry and drug development.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor condensates link DNA-dependent receptor dimerization and transcriptional transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New non-steroidal selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An ADAM10 Exosite Inhibitor Is Efficacious in an In Vivo Collagen-Induced Arthritis Model [mdpi.com]

- 6. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of potent, nonsteroidal, and highly selective glucocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a potent and dissociated non-steroidal glucocorticoid receptor agonist containing an alkyl carbinol pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Combination IL-2 and IL-4 reduces glucocorticoid receptor-binding affinity and T cell response to glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fosthis compound (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]

Dagrocorat: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a non-steroidal selective glucocorticoid receptor modulator (SGRM) that was under investigation for the treatment of rheumatoid arthritis. As a partial agonist of the glucocorticoid receptor (GR), this compound was designed to dissociate the anti-inflammatory effects (mediated by transrepression) from the metabolic and other adverse effects (mediated by transactivation) commonly associated with conventional glucocorticoid therapy. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available clinical trial data, with a focus on its prodrug, fosthis compound (PF-04171327), which exhibits improved pharmacokinetic properties.

Pharmacokinetics

The clinical development of this compound primarily utilized its phosphate ester prodrug, fosthis compound, which is rapidly converted to the active moiety, this compound, in vivo.

Absorption and Distribution

Following oral administration of fosthis compound, this compound is readily absorbed. A population pharmacokinetic analysis of a Phase IIb study (NCT01393639) in patients with rheumatoid arthritis receiving stable background methotrexate therapy was conducted.[1] This analysis utilized a two-compartment model for this compound (Metabolite-1) and a one-compartment model for its N-oxide metabolite (PF-04015475 or Metabolite-2) to adequately describe the data.[2]

Metabolism and Elimination

This compound is metabolized by cytochrome P450 3A (CYP3A) to an N-oxide metabolite, PF-04015475.[1] The population pharmacokinetic model identified body weight, sex, and age as significant covariates influencing the clearance of this compound and its metabolite.[2] Specifically, females exhibited approximately 26% and 33% lower clearance for this compound and its metabolite, respectively, compared to males of the same weight.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its metabolite from a Phase I study in healthy Japanese and Western volunteers and a population pharmacokinetic analysis in rheumatoid arthritis patients.

Table 1: Single Dose Pharmacokinetics of this compound (PF-00251802) and its Metabolite (PF-04015475) in Healthy Volunteers

| Analyte | Population | Dose of Fosthis compound | AUCinf (ng·h/mL) (mean) | t1/2 (hours) (individual range) |

| This compound | Japanese | 5, 10, or 30 mg | 791 - 3,460 | 14.1 - 28.9 |

| Western | 5, 10, or 30 mg | 750 - 4,150 | 17.7 - 40.4 | |

| Metabolite | Japanese | 5, 10, or 30 mg | 395 - 1,740 | 21.6 - 40.3 |

| Western | 5, 10, or 30 mg | 394 - 2,160 | 24.5 - 63.7 |

Table 2: Population Pharmacokinetic Parameters of this compound in Rheumatoid Arthritis Patients

| Parameter | Value |

| Model | Two-compartment |

| Significant Covariates on Clearance | |

| Weight | Yes |

| Sex (Female vs. Male) | ~26% lower clearance in females |

| Age | Yes |

Experimental Protocols

Population Pharmacokinetic Analysis (NCT01393639)

-

Study Design: A 12-week, phase II, randomized, double-blind, dose-ranging study investigating the safety and efficacy of fosthis compound versus prednisone and placebo in patients with rheumatoid arthritis receiving stable background methotrexate.[1]

-

Dosing: Patients were randomized to receive fosthis compound (1, 5, 10, or 15 mg once daily), prednisone (5 or 10 mg once daily), or placebo.[1]

-

Sampling: Blood samples for pharmacokinetic analysis of this compound and its metabolite were collected at pre-dose and at 1, 2, 3, and 4 hours post-dose at week 8. Trough samples were also collected at weeks 2, 4, and 6.[1]

-

Bioanalytical Method: Plasma concentrations of this compound (PF-00251802) and its metabolite (PF-04015475) were determined, although the specific validated bioanalytical method (e.g., LC-MS/MS) details are not publicly available. Blood samples were collected for this purpose.[3]

Caption: Workflow of the population pharmacokinetic study for this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated through its impact on clinical efficacy endpoints in rheumatoid arthritis and its modulation of various biomarkers.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound is a "dissociated" agonist of the glucocorticoid receptor, designed to preferentially induce transrepression over transactivation.

-

Transrepression: The anti-inflammatory effects of glucocorticoids are primarily mediated by the GR monomer binding to and inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This process, known as transrepression, does not require direct binding of the GR to DNA.

-

Transactivation: Many of the adverse effects of glucocorticoids are thought to be caused by the GR dimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription (transactivation).

By selectively promoting the transrepression pathway, this compound aims to retain anti-inflammatory efficacy while minimizing the side effects associated with broad GR activation.

Caption: Simplified signaling pathway of this compound as a selective GR modulator.

Clinical Efficacy in Rheumatoid Arthritis (NCT01393639)

In a 12-week, Phase IIb study in patients with moderate to severe rheumatoid arthritis, fosthis compound demonstrated dose-dependent efficacy.

Table 3: ACR20 Response Rates at Week 8 in RA Patients (NCT01393639)

| Treatment Group | ACR20 Response Rate (%) |

| Placebo | 37 |

| Fosthis compound 1 mg | 47 |

| Fosthis compound 5 mg | 61 |

| Fosthis compound 10 mg | 69 |

| Fosthis compound 15 mg | 73 |

| Prednisone 5 mg | 51 |

| Prednisone 10 mg | 71 |

ACR20 represents a 20% improvement in the American College of Rheumatology criteria.

Biomarker Modulation

The pharmacodynamic effects of fosthis compound were also assessed by measuring changes in biomarkers of inflammation and bone turnover.

-

Inflammatory Markers: In a Phase IIa study, fosthis compound (10 mg and 25 mg) led to statistically significant reductions in C-reactive protein (CRP) levels compared to placebo at weeks 1 and 2.

-

Bone Biomarkers: Multiple-dose administration of fosthis compound 20 mg once daily in healthy volunteers resulted in the suppression of bone formation markers and cortisol, and an increase in bone resorption markers compared to placebo. In the Phase IIb study in RA patients, the effects of fosthis compound on bone biomarkers were compared to prednisone. Changes from baseline in procollagen type 1 N-terminal peptide (P1NP), a marker of bone formation, and urinary N-telopeptide to urinary creatinine ratio (uNTx:uCr), a marker of bone resorption, were evaluated.[4]

Experimental Protocols

Pharmacodynamic Assessments in Clinical Trials

-

Efficacy Endpoints: The primary efficacy endpoint in the Phase IIb RA study (NCT01393639) was the ACR20 response at week 8.

-

Biomarker Analysis:

-

Inflammatory Markers: C-reactive protein (CRP) levels were measured in plasma.

-

Bone Biomarkers: Serum levels of P1NP, osteocalcin, and CTx, and urinary levels of NTx were measured at various time points throughout the studies.[4] The specific assay methodologies (e.g., ELISA) were not detailed in the provided information.

-

Cortisol: Plasma cortisol levels were measured to assess adrenal suppression.

-

Caption: General workflow for pharmacodynamic assessments in this compound clinical trials.

Conclusion

This compound, administered as its prodrug fosthis compound, demonstrated dose-dependent pharmacokinetics and pharmacodynamic activity consistent with its mechanism as a selective glucocorticoid receptor modulator. The population pharmacokinetic model identified key patient characteristics influencing its exposure. In clinical trials for rheumatoid arthritis, fosthis compound showed promising efficacy in reducing disease activity, with a pharmacodynamic profile that suggested a potential for dissociation of anti-inflammatory effects from effects on bone turnover. Although the development of this compound was discontinued, the data gathered from its clinical investigation provide valuable insights into the therapeutic potential and challenges of developing selective glucocorticoid receptor modulators. Further research in this area may lead to the development of safer and more effective anti-inflammatory therapies.

References

- 1. Population Pharmacokinetics of Fosthis compound (PF‐04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of Fosthis compound (PF-04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved disease activity with fosthis compound (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fosthis compound (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]

Dagrocorat's Binding Affinity for the Glucocorticoid Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a selective, high-affinity partial agonist of the glucocorticoid receptor (GR). It is the active metabolite of the prodrug Fosthis compound (PF-04171327). As a dissociated agonist, this compound exhibits a distinct pharmacological profile, preferentially mediating the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects. This technical guide provides an in-depth analysis of this compound's binding affinity for the GR, detailing the experimental methodologies used for its characterization and illustrating its mechanism of action within the glucocorticoid signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human glucocorticoid receptor has been determined using a fluorescence polarization-based competitive binding assay. The resulting data, including inhibitory concentrations (IC50), are summarized in the table below.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound (PF-00251802) | Fluorescence Polarization | Human Glucocorticoid Receptor | 1.31 | [1] |

| This compound (PF-00251802) | Inhibition of LPS-induced TNF-alpha release | Human Whole Blood | 35 | [1] |

| This compound (PF-00251802) | Dexamethasone-induced transactivation (antagonist activity) | Human ChaGoK1 cells | 8.9 | [1] |

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is a robust, solution-based method for measuring the binding of a small molecule to a larger protein. The principle relies on the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to the protein. A small, unbound tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to a large protein like the glucocorticoid receptor, the tracer's movement is restricted, leading to a higher polarization value. Unlabeled ligands, such as this compound, compete with the fluorescent tracer for binding to the receptor, causing a decrease in the polarization signal.

Materials:

-

Human full-length glucocorticoid receptor (GR) protein

-

Fluorescently labeled GR ligand (e.g., Fluormone™ GS1 or a similar red-shifted tracer)

-

This compound (PF-00251802)

-

Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)

-

Black, 384-well, low-flange microplates

-

Multi-mode microplate reader with fluorescence polarization capabilities

General Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the assay buffer. Prepare a solution of the GR protein and the fluorescent tracer in the assay buffer.

-

Assay Setup: To the wells of the microplate, add the assay buffer. Add the serially diluted this compound solutions to the respective wells. Add the GR protein solution to all wells. Finally, add the fluorescent tracer solution to all wells. Include control wells containing only the tracer and GR (for maximum polarization) and wells with a saturating concentration of a known GR ligand like dexamethasone (for minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

Data Analysis: The fluorescence polarization values are plotted against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the fluorescent tracer binding, is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

This compound acts as a dissociated agonist of the glucocorticoid receptor. This means it selectively modulates GR function, favoring the transrepression pathway, which is primarily responsible for anti-inflammatory effects, while having a reduced impact on the transactivation pathway, which is associated with many of the undesirable side effects of traditional glucocorticoids.

Glucocorticoid Receptor Signaling Pathway

Caption: this compound's dissociated mechanism of action on the GR signaling pathway.

Experimental Workflow for Determining Binding Affinity

Caption: Workflow for the fluorescence polarization competitive binding assay.

Conclusion

This compound demonstrates high-affinity binding to the glucocorticoid receptor. Its characterization as a dissociated agonist, which preferentially activates the transrepression pathway, highlights its potential as a therapeutic agent with an improved safety profile compared to traditional glucocorticoids. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of glucocorticoid receptor modulation.

References

In Vitro Characterization of Dagrocorat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat (PF-00251802) is a non-steroidal, selective glucocorticoid receptor (GR) modulator (SGRM) that has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] As a "dissociated" agonist, this compound is designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, a hallmark of traditional glucocorticoids.[2][3][4] This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative In Vitro Data

The following tables summarize the key in vitro binding and functional activity data for this compound.

Table 1: Glucocorticoid Receptor Binding Affinity

| Assay Type | Ligand | Receptor | IC50 (nM) | Reference |

| Fluorescence Polarization | Fluormone RED | Human full-length GR | <7.2 | [5] |

| Fluorescence Polarization | Fluorescent GR ligand | Human full-length GR | 1.31 | [5] |

Table 2: Functional Activity at the Glucocorticoid Receptor

| Assay Type | Measured Effect | Cell Line | IC50 (nM) | Reference |

| Transrepression | Inhibition of LPS-induced TNF-alpha release | Human whole blood | 35 | [5] |

| Transactivation (Antagonist Activity) | Inhibition of dexamethasone-induced transactivation | Human ChaGoK1 cells | 8.9 | [5] |

Table 3: Cytochrome P450 Inhibition

| Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| CYP3A | Time-dependent reversible | 1.3 | - | [6] |

| CYP2D6 | Time-dependent reversible | - | 0.57 | [6] |

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize this compound.

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

This protocol is a generalized procedure for determining the binding affinity of a compound to the glucocorticoid receptor using fluorescence polarization.

Objective: To determine the IC50 value of this compound for the human glucocorticoid receptor.

Materials:

-

Human full-length glucocorticoid receptor (GR) protein

-

Fluorescently labeled GR ligand (e.g., Fluormone™ GS Red)

-

This compound

-

Assay buffer (e.g., 10 mM potassium phosphate, pH 7.4, 200 mM Na2MoO4, 1 mM EDTA, 20% DMSO)

-

Dexamethasone (for positive control)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the this compound dilutions.

-

Add the fluorescently labeled GR ligand to all wells.

-

Add the GR protein to all wells to initiate the binding reaction.

-

Include control wells:

-

Negative control: assay buffer, fluorescent ligand, and GR protein (represents 0% competition).

-

Positive control: assay buffer, fluorescent ligand, GR protein, and a saturating concentration of dexamethasone (represents 100% competition).

-

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

The IC50 value is calculated from the resulting competition curve, representing the concentration of this compound that causes a 50% reduction in the binding of the fluorescent ligand.

GR-Mediated Transrepression Assay (TNF-alpha Release)

This protocol outlines a general method for assessing the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-alpha.

Objective: To determine the IC50 value of this compound for the transrepression of TNF-alpha production.

Materials:

-

Human whole blood or peripheral blood mononuclear cells (PBMCs)

-

This compound

-

Lipopolysaccharide (LPS)

-

Culture medium (e.g., RPMI-1640)

-

TNF-alpha ELISA kit

Procedure:

-

Plate human whole blood or PBMCs in a 96-well plate.

-

Treat the cells with serial dilutions of this compound for a pre-incubation period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-alpha production.

-

Incubate the plate for an appropriate time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the amount of TNF-alpha in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

The IC50 value is determined from the dose-response curve, representing the concentration of this compound that inhibits 50% of the LPS-induced TNF-alpha release.

GR-Mediated Transactivation Assay (Luciferase Reporter)

This protocol describes a common method for evaluating the effect of this compound on GR-mediated gene transactivation, in this case, its ability to antagonize dexamethasone-induced transactivation.

Objective: To determine the IC50 of this compound for the inhibition of dexamethasone-induced GR transactivation.

Materials:

-

A human cell line (e.g., ChaGoK1)

-

A reporter plasmid containing a GR-responsive element (GRE) driving the expression of a reporter gene (e.g., luciferase).

-

A transfection reagent.

-

This compound

-

Dexamethasone

-

Luciferase assay reagent

Procedure:

-

Transfect the cells with the GRE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to recover.

-

Treat the cells with serial dilutions of this compound in the presence of a fixed concentration of dexamethasone (e.g., its EC50).

-

Include control wells:

-

Vehicle control (no treatment).

-

Dexamethasone only (maximum transactivation).

-

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.

-

The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that inhibits 50% of the dexamethasone-induced luciferase expression.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for a dissociated glucocorticoid receptor agonist like this compound and the workflows for the key in vitro assays.

Figure 1: Proposed signaling pathway of a dissociated GR agonist like this compound.

Figure 2: Workflow for the GR fluorescence polarization binding assay.

Figure 3: Workflows for GR-mediated functional assays.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Dagrocorat's Effect on Inflammatory Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat (PF-00251802) is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist, also known as a dissociated agonist of the glucocorticoid receptor (DAGR). It represents a significant advancement in anti-inflammatory therapy by aiming to separate the beneficial anti-inflammatory effects of glucocorticoids from their numerous adverse effects. This is achieved through a mechanism of selective GR modulation, primarily inducing transrepression of pro-inflammatory genes while minimizing the transactivation of genes associated with metabolic side effects. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its impact on inflammatory gene expression, and the experimental methodologies used to characterize its activity.

Introduction: The Principle of Selective Glucocorticoid Receptor Modulation

Traditional glucocorticoids are potent anti-inflammatory agents, but their clinical utility is often limited by a wide range of side effects, including osteoporosis, metabolic syndrome, and immunosuppression.[1][2] These effects are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon binding to a glucocorticoid, the GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR-ligand complex homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes. This mechanism is associated with many of the adverse effects of glucocorticoids.[1][2]

-

Transrepression: The GR-ligand complex, as a monomer, interacts with and inhibits the activity of other transcription factors, notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors are key drivers of inflammatory gene expression. Transrepression is the primary mechanism behind the anti-inflammatory effects of glucocorticoids.[1][2]

This compound and its oral prodrug, Fosthis compound (PF-04171327), are designed as selective glucocorticoid receptor agonists (SEGRAs) or DAGRs.[3] The core principle of these molecules is to preferentially engage the transrepression pathway, thereby suppressing inflammation, while having a reduced capacity to induce transactivation, thus potentially offering a better safety profile compared to conventional glucocorticoids.[1][2]

Mechanism of Action: Preferential Transrepression

This compound binds to the glucocorticoid receptor, inducing a conformational change that favors the monomeric state of the receptor. This monomeric this compound-GR complex is then able to effectively interfere with the transcriptional activity of NF-κB and AP-1. This interference can occur through several mechanisms, including direct protein-protein interaction, competition for co-activators, and promotion of histone deacetylation at inflammatory gene promoters, leading to a condensed chromatin state that is less accessible for transcription.

The dissociation of transrepression from transactivation is a key feature of this compound. While not a complete separation, the structural characteristics of this compound are believed to result in a ligand-receptor complex that has a lower affinity or efficacy for binding to GREs as a dimer, thus attenuating the transactivation of genes responsible for metabolic and other side effects.

Signaling Pathway of this compound-Mediated Transrepression

Caption: this compound-mediated transrepression of NF-κB signaling.

Quantitative Effects on Inflammatory Gene Expression

Preclinical studies with Fosthis compound have demonstrated its anti-inflammatory activity. In a lipopolysaccharide-induced mouse model of rheumatoid arthritis, Fosthis compound showed a four-fold dissociation between its efficacy in reducing inflammation and its inhibition of bone formation markers when compared to prednisone.[3] Clinical trials in patients with rheumatoid arthritis have shown that Fosthis compound leads to a rapid and sustained reduction in C-reactive protein (CRP), an objective marker of inflammation.[3]

While specific data on the percentage inhibition of individual inflammatory gene mRNA by this compound from peer-reviewed publications is limited, the mechanism of action through transrepression strongly suggests a reduction in the expression of genes regulated by NF-κB and AP-1. A study on a similar selective GR modulator, GRM-01, provides insight into the expected effects.

Table 1: Effect of the Selective Glucocorticoid Receptor Modulator GRM-01 on Cytokine Release (as a proxy for gene expression effects)

| Cytokine | Assay System | Treatment | % Inhibition (relative to control) |

| TNF-α | Rat whole blood stimulated with LPS | GRM-01 | Dose-dependent inhibition |

| IFN-γ | Human whole blood stimulated with SEB | GRM-01 | Dose-dependent inhibition |

| IL-6 | Human lung cells (A549) stimulated with IL-1β | GRM-01 | Potent inhibition |

| IL-6 | Primary human fibroblast-like synoviocytes stimulated with oncostatin M + TNF-α | GRM-01 | Potent inhibition |

| Data adapted from a study on GRM-01, a compound with a similar mechanism of action to this compound.[4] |

Experimental Protocols

The following is a representative protocol for assessing the in vitro effect of this compound on inflammatory gene expression using quantitative real-time polymerase chain reaction (RT-qPCR). This protocol is based on standard methodologies used for evaluating glucocorticoid receptor agonists.

Cell Culture and Treatment

-

Cell Line: Human lung adenocarcinoma epithelial cells (A549) are commonly used as they are a well-characterized model for studying inflammatory responses and the effects of glucocorticoids.

-

Culture Conditions: Culture A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: Seed A549 cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in DMEM with 0.5% FBS to reduce basal levels of inflammatory gene expression.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.

-

Induce an inflammatory response by adding an inflammatory stimulus such as Interleukin-1β (IL-1β) at a final concentration of 1 ng/mL or Tumor Necrosis Factor-α (TNF-α) at 10 ng/mL.

-

Include control wells with vehicle only and stimulus only.

-

-

Incubation: Incubate the cells for a predetermined time, typically 4-6 hours, to allow for the transcriptional response of early inflammatory genes.

RNA Extraction and Reverse Transcription

-

RNA Isolation: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Homogenize the lysate and extract total RNA according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers, according to the manufacturer's protocol.

Quantitative Real-Time PCR (RT-qPCR)

-

Reaction Setup: Prepare the RT-qPCR reaction mix using a SYBR Green or TaqMan-based master mix. For a typical 20 µL reaction, this would include the master mix, forward and reverse primers for the gene of interest (e.g., IL-6, TNF-α, and a housekeeping gene like GAPDH or ACTB), nuclease-free water, and the cDNA template.

-

Primer Design: Use validated primers specific for the target genes.

-

Thermal Cycling: Perform the RT-qPCR on a real-time PCR system with a typical thermal cycling profile:

-

Initial denaturation: 95°C for 3-10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt curve analysis (for SYBR Green assays) to ensure product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the change in expression relative to the stimulated control group using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

-

The fold change in gene expression is calculated as 2^(-ΔΔCt).

-

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for analyzing this compound's effect on gene expression.

Conclusion and Future Directions

This compound represents a promising therapeutic approach for inflammatory diseases by selectively modulating the glucocorticoid receptor to favor the anti-inflammatory transrepression pathway. This mechanism is expected to lead to a significant reduction in the expression of key inflammatory genes driven by NF-κB and AP-1. While clinical data for its prodrug, Fosthis compound, in rheumatoid arthritis are encouraging, further in-depth preclinical studies are needed to fully elucidate the quantitative effects of this compound on a wide range of inflammatory genes at the mRNA level. Such studies, following rigorous experimental protocols as outlined in this guide, will be crucial for a comprehensive understanding of its molecular pharmacology and for the continued development of this and other next-generation selective glucocorticoid receptor agonists.

References

- 1. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved disease activity with fosthis compound (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Interactions of Dagrocorat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for its potential therapeutic applications, primarily in the treatment of rheumatoid arthritis. As the active metabolite of the prodrug Fosthis compound (PF-04171327), this compound exhibits a distinct mechanism of action characterized by its "dissociated" agonism at the glucocorticoid receptor (GR). This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development efforts.

Core Cellular Target: The Glucocorticoid Receptor

The primary cellular target of this compound is the glucocorticoid receptor, a member of the nuclear receptor superfamily that plays a critical role in regulating a wide array of physiological processes, including inflammation, metabolism, and stress response. This compound is characterized as a selective, high-affinity partial agonist of the GR.[1]

Quantitative Binding and Functional Data

The interaction of this compound with its cellular targets has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional activity data for this compound.

| Target | Assay Type | Parameter | Value | Reference |

| Glucocorticoid Receptor (Human) | Fluorescence Polarization Ligand Binding Assay | IC50 | 1.31 nM | [2] |

| Glucocorticoid Receptor (Human) | Dexamethasone Induced Transactivation Inhibition in ChaGoK1 cells | pIC50 | 8.05 | [2] |

| Glucocorticoid Receptor (Human) | LPS-induced TNF-alpha Release Inhibition (Transrepression) in whole blood | pIC50 | 7.46 | [2] |

| CYP3A (Human Liver Microsomes) | Time-Dependent Reversible Inhibition | IC50 | 1.3 µM | [3] |

| CYP2D6 (Human Liver Microsomes) | Time-Dependent Reversible Inhibition | Ki | 0.57 µM | [3] |

Table 1: Quantitative analysis of this compound's interaction with its primary target and key metabolic enzymes.

Mechanism of Action: Dissociated Agonism

The therapeutic potential of this compound lies in its "dissociated" or "selective" agonism of the glucocorticoid receptor. This refers to its ability to preferentially activate the transrepression pathway over the transactivation pathway, thereby separating the desired anti-inflammatory effects from the adverse metabolic effects commonly associated with traditional glucocorticoid therapy.

Signaling Pathways

The following diagrams illustrate the canonical glucocorticoid receptor signaling pathways and the proposed mechanism of this compound's dissociated agonism.

References

- 1. In Vitro and In Vivo Investigation of Potential for Complex CYP3A Interaction for PF-00251802 (this compound), a Novel Dissociated Agonist of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

Early Clinical Trial Performance of Fosdagrocorat: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was under investigation for the treatment of rheumatoid arthritis (RA). As a dissociated agonist of the glucocorticoid receptor (GR), fosthis compound was designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, a common limitation of traditional glucocorticoid therapy. This technical guide provides an in-depth analysis of the early clinical trial results for fosthis compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and study designs.

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

Fosthis compound is a prodrug that is converted to its active metabolite, this compound (PF-00251802).[1] The therapeutic rationale for fosthis compound is based on the differential modulation of the glucocorticoid receptor's downstream signaling pathways.[2][3] Upon binding to the GR, conventional glucocorticoids induce a conformational change that leads to both:

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[2]

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their transcription. This process is associated with many of the adverse effects of glucocorticoids, including metabolic dysregulation.[2][4]

Fosthis compound is designed to favor the transrepression pathway, thereby uncoupling the desired anti-inflammatory effects from the undesirable metabolic side effects.[5]

Phase II Clinical Trial Program

Two key Phase II studies have evaluated the efficacy and safety of fosthis compound in patients with rheumatoid arthritis.

Study A9391005 (NCT00938587)

This was a 2-week, multicenter, double-blind, parallel-group, active- and placebo-controlled study.[6][7]

-

Patient Population: 86 patients with active rheumatoid arthritis on a stable background of methotrexate.[6]

-

Randomization: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms.[6]

-

Treatment Arms:

-

Fosthis compound 10 mg once daily

-

Fosthis compound 25 mg once daily

-

Prednisone 5 mg once daily

-

Placebo once daily[6]

-

-

Primary Outcome: Change from baseline in Disease Activity Score of 28 joints (DAS28-4[C-reactive protein (CRP)]) at week 2.[6]

-

Secondary Outcomes: American College of Rheumatology (ACR) response rates, change from baseline in ACR core components, and Health Assessment Questionnaire Disability Index (HAQ-DI).[6]

Table 1: Primary Efficacy Endpoint at Week 2 (NCT00938587) [6]

| Treatment Group | Mean Change from Baseline in DAS28-4(CRP) |

| Fosthis compound 10 mg | -1.69 |

| Fosthis compound 25 mg | -2.22† |

| Prednisone 5 mg | -1.17 |

| Placebo | -0.96 |

| *P < 0.05 vs. Placebo | |

| †P < 0.001 vs. Prednisone 5 mg |

Table 2: Adverse Events (AEs) at Week 2 (NCT00938587) [6]

| Treatment Group | Patients with AEs (%) | Patients Discontinuing due to AEs (n) | Serious AEs (n) |

| Fosthis compound 10 mg | 38% | 2 | 0 |

| Fosthis compound 25 mg | 14% | 0 | 0 |

| Prednisone 5 mg | 19% | 0 | 0 |

| Placebo | 55% | 2 | 0 |

Study A9391010 (NCT01393639)

This was a 12-week, phase IIb, multicenter, randomized, double-blind, dose-ranging study.[8][9]

-

Patient Population: 323 patients with moderate to severe rheumatoid arthritis on stable background methotrexate.[9]

-

Randomization: Patients were randomized 1:1:1:1:1:1:1 to one of seven treatment arms.[9]

-

Treatment Arms:

-

Fosthis compound 1 mg, 5 mg, 10 mg, or 15 mg once daily

-

Prednisone 5 mg or 10 mg once daily

-

Placebo once daily[9]

-

-

Treatment Duration: 8 weeks of treatment followed by a 4-week blinded taper.[8]

-

Primary Endpoints (at Week 8):

-

American College of Rheumatology 20% improvement criteria (ACR20) response rates

-

Percentage change from baseline in biomarkers of bone formation (procollagen type 1 N-terminal peptide [P1NP]) and resorption (urinary N-telopeptide to urinary creatinine ratio [uNTx:uCr])[9]

-

Table 3: ACR20 Response Rates at Week 8 (NCT01393639) [9]

| Treatment Group | Model-Predicted ACR20 Response (%) |

| Fosthis compound 1 mg | 47% |

| Fosthis compound 5 mg | 61% |

| Fosthis compound 10 mg | 69% |

| Fosthis compound 15 mg | 73%† |

| Prednisone 5 mg | 51% |

| Prednisone 10 mg | 71% |

| Placebo | 37% |

| *Superior to placebo | |

| †Non-inferior to prednisone 10 mg |

Table 4: Biomarker Changes and Safety at Week 8 (NCT01393639) [9]

| Treatment Group | Percentage Change from Baseline in P1NP | Treatment-Related AEs (%) | Serious AEs (%) |

| Fosthis compound 1 mg | Met non-inferiority to prednisone 5 mg | 19.5% (pooled across all groups) | 2.8% (pooled across all groups) |

| Fosthis compound 5 mg | Met non-inferiority to prednisone 5 mg | ||

| Fosthis compound 10 mg | Met non-inferiority to prednisone 5 mg | ||

| Fosthis compound 15 mg | Did not meet non-inferiority to prednisone 5 mg | ||

| Prednisone 5 mg | - | ||

| Prednisone 10 mg | - | ||

| Placebo | - |

Notably, all doses of fosthis compound were found to reduce glycosylated hemoglobin (HbA1c) levels.[9]

Summary and Conclusion